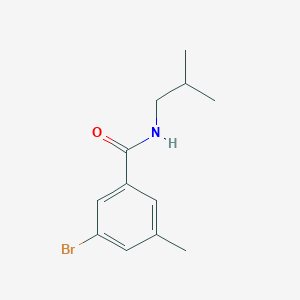
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
描述
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, also known as BMPA, is an important chemical compound that has been studied extensively in the scientific research community. It is a brominated amide that is used in a variety of applications, ranging from synthetic organic chemistry to biological research. BMPA is a useful reagent in the synthesis of various compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, BMPA has been found to have various biochemical and physiological effects, making it an important tool in the study of biological systems.
科学研究应用
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has many applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, this compound is used in the study of biological systems, as it has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is not yet fully understood. However, it is believed to act through a variety of pathways, including inhibition of enzymes, modulation of ion channels, and binding to DNA. In addition, this compound has been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a variety of enzymes, including those involved in DNA replication and transcription. In addition, this compound has been found to modulate the activity of ion channels, resulting in changes in cellular function. This compound has also been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The use of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in lab experiments has several advantages. First, it is a relatively inexpensive and widely available reagent. In addition, the reaction conditions for its synthesis are mild, making it easy to use in a laboratory setting. Finally, this compound can be used in a variety of applications, from drug discovery to the synthesis of other compounds.
However, there are also some limitations to using this compound in lab experiments. First, the overall yield of the reaction is typically low. In addition, this compound can be toxic in high concentrations and may cause irritation to the skin and eyes. Finally, this compound is a volatile compound, so it should be handled with care and stored in a cool, dry place.
未来方向
For research include further investigation into the biochemical and physiological effects of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, as well as the development of new synthetic methods for its production. In addition, further studies are needed to investigate the potential applications of this compound in drug discovery and development. Finally, further research is needed to investigate the potential toxicity of this compound and to develop safe and effective protocols for its use in laboratory settings.
属性
IUPAC Name |
3-bromo-5-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGYJLBCEYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1448497.png)

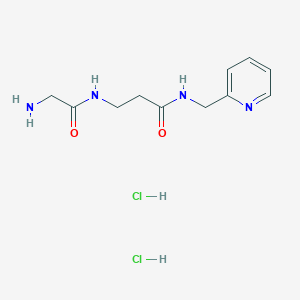
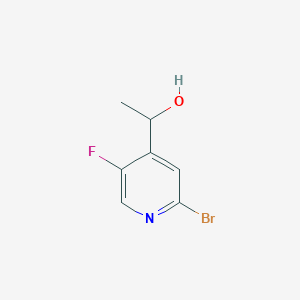
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
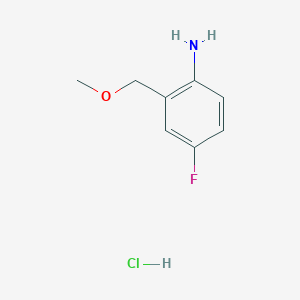
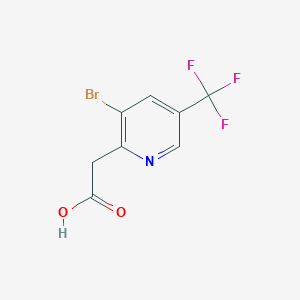
![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
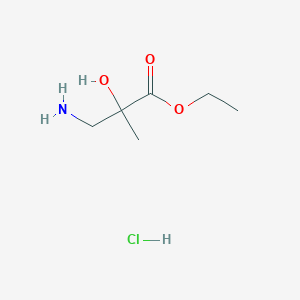


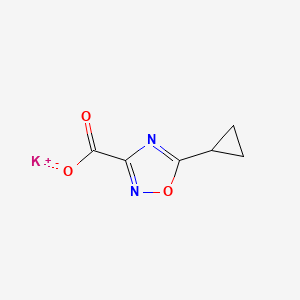
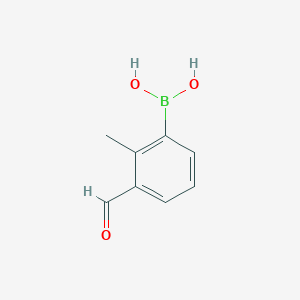
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
